3-Bromo-2,4-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO. It has a molecular weight of 247.52 .
Synthesis Analysis
The synthesis of 3-Bromo-2,4-dimethylbenzoyl chloride or similar compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . The process might involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethylbenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and two methyl groups .Chemical Reactions Analysis
Reactions at the benzylic position are significant in the chemical reactions of 3-Bromo-2,4-dimethylbenzoyl chloride. These reactions may include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Cellular Toxicity Studies
3-Bromo-2,4-dimethylbenzoyl chloride has been studied in the context of its effects on cellular systems. For instance, in the investigation of the action of benzalkonium chloride (a related compound) on epithelial conjunctival cells, it was observed that different concentrations could induce cell growth arrest and cell death in a dose-dependent manner (De Saint Jean et al., 1999). This research is indicative of the potential cellular impact of related compounds like 3-Bromo-2,4-dimethylbenzoyl chloride.
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various complex structures. For example, the synthesis and characterization of multifunctional mononuclear complexes that exhibit distinct magnetic behaviors and photochromic properties were achieved using a related compound (Cao et al., 2015). These types of studies demonstrate the compound's utility in creating materials with specific electronic and photonic properties.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-Bromo-2,4-dimethylbenzoyl chloride are used to create compounds with potential therapeutic benefits. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activity, showcasing the role of brominated compounds in drug discovery (Metwally et al., 2016).
Catalysis and Chemical Reactions
The compound plays a role in catalysis and chemical reactions. For example, it's involved in carbonyl propargylation or allenylation reactions with tin(II) halides and tetrabutylammonium halides, which are crucial in synthetic organic chemistry (Masuyama et al., 1998).
Antimicrobial Activity
Compounds derived from 3-Bromo-2,4-dimethylbenzoyl chloride have been evaluated for their antimicrobial activity against a variety of pathogens, indicating their potential use in developing new antimicrobial agents (Buchta et al., 2004).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many chemical syntheses .
Mode of Action
The mode of action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to involve its interaction with a metal catalyst, such as palladium, in a Suzuki–Miyaura coupling reaction . In this process, the 3-Bromo-2,4-dimethylbenzoyl chloride would act as an electrophile, forming a bond with the metal catalyst . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the metal .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of complex molecules.
Result of Action
The result of the action of 3-Bromo-2,4-dimethylbenzoyl chloride in a Suzuki–Miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic molecules, depending on the specific reactants and conditions used .
Action Environment
The action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 3-Bromo-2,4-dimethylbenzoyl chloride may be influenced by factors such as temperature, light, and humidity.
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXVUYKBCNOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylbenzoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.